2-(Nonylphenoxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited research availability

While 2-(Nonylphenoxy)ethanol (2-NPE) has been identified as a nonylphenol ethoxylate (NPE) derivative, the scientific research directly focused on this specific compound is scarce. Most research related to 2-NPE is associated with its breakdown product, nonylphenol (NP).

Focus on nonylphenol (NP)

Due to the limited research directly on 2-NPE, understanding its scientific research applications requires examining NP, as 2-NPE readily breaks down into NP in the environment. NP has been extensively studied due to its:

- Endocrine disrupting properties: NP can mimic the hormone estrogen, potentially impacting various biological processes . This has raised concerns about its potential effects on wildlife and human health, prompting research into its environmental fate and potential risks.

- Environmental presence and persistence: NP is widely found in various environmental compartments, including water, sediment, and soil, due to its use in various industrial and household products . Research investigates its environmental behavior, degradation pathways, and potential ecological impacts.

Future research directions

While limited, existing research suggests potential areas for future investigation on 2-NPE:

- Understanding its specific degradation pathways and transformation products: This knowledge can help assess the potential environmental impact of 2-NPE and its breakdown products.

- Investigating its potential endocrine disrupting activity: Given its structural similarity to NP, further studies are needed to determine if 2-NPE exhibits similar hormonal effects and potential risks.

- Evaluating its potential environmental and human health risks: Research can explore the potential effects of 2-NPE on various organisms and human health, considering its environmental presence and potential for exposure.

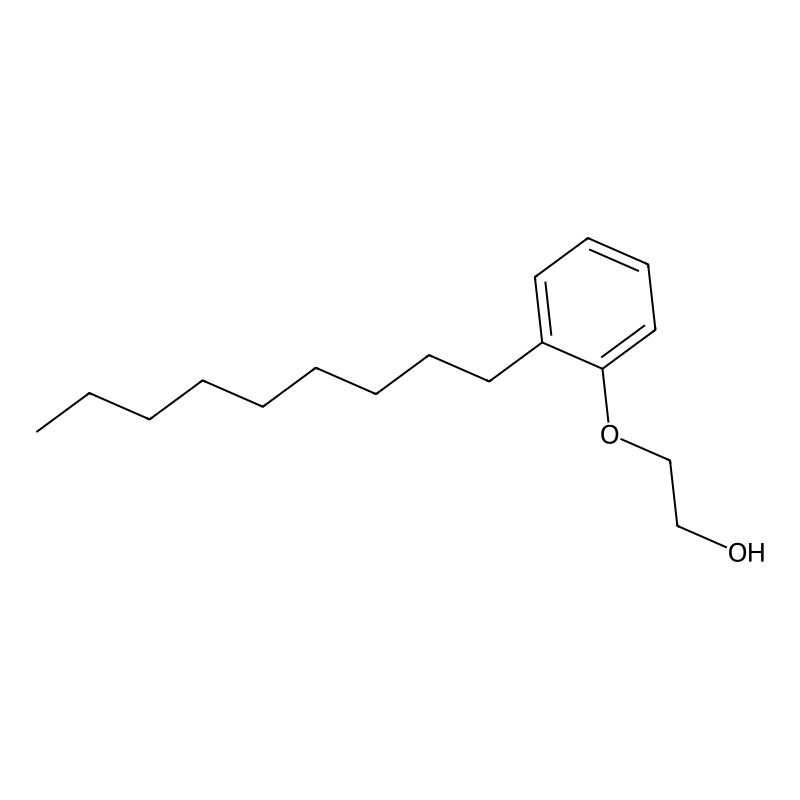

2-(Nonylphenoxy)ethanol is a chemical compound that belongs to the class of nonylphenol ethoxylates, which are non-ionic surfactants. Its chemical structure consists of a nonylphenol group attached to an ethylene glycol unit, specifically with the formula C₁₅H₂₄O₂. This compound is primarily used in industrial applications due to its emulsifying and surfactant properties. It appears as a colorless liquid or white solid with a mild odor, and it is soluble in water to a limited extent, depending on the length of the ethoxy chain .

2-(Nonylphenoxy)ethanol is listed as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to its endocrine disrupting properties and its persistence in the environment [].

Some potential hazards of NPEs include [, ]:

- Endocrine disruption: NPEs can mimic natural hormones and may interfere with hormonal function in aquatic organisms.

- Aquatic toxicity: NPEs can be toxic to some aquatic life, particularly at high concentrations.

The biological activity of 2-(Nonylphenoxy)ethanol is significant due to its potential as an endocrine disruptor. Studies have shown that nonylphenol and its derivatives can mimic estrogen, which may lead to adverse effects on reproductive health in aquatic organisms and potentially in humans. Furthermore, some research indicates that exposure to nonylphenol can result in skin irritation and other toxicological effects .

The synthesis of 2-(Nonylphenoxy)ethanol typically involves the polymerization of ethylene oxide with nonylphenol. This process can yield various structural isomers depending on the conditions employed, such as temperature and pressure. The reaction generally produces a mixture of products with varying lengths of ethoxy chains. The basic reaction can be represented as follows:

This method allows for the production of both linear and branched forms of the compound, affecting its physical and chemical properties .

2-(Nonylphenoxy)ethanol is widely used in various applications, including:

- Industrial Cleaning Agents: Due to its surfactant properties, it is effective in removing oils and greases.

- Emulsifiers: It helps stabilize emulsions in paint and coatings.

- Agricultural Products: Used as a wetting agent in pesticides to enhance their effectiveness.

- Cosmetics: Occasionally found in personal care products for its emulsifying properties .

Interaction studies involving 2-(Nonylphenoxy)ethanol have primarily focused on its effects on biological systems and its environmental impact. Research indicates that this compound can interact with cellular membranes and alter membrane fluidity, potentially affecting cellular functions. Additionally, studies have shown that it may degrade into more toxic compounds like nonylphenol upon environmental exposure .

Several compounds share structural similarities with 2-(Nonylphenoxy)ethanol. These include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Nonylphenol Ethoxylate | 9016-45-9 | Commonly used as a surfactant |

| Octylphenol Ethoxylate | 9036-19-5 | Similar surfactant properties, shorter alkyl chain |

| Nonoxynol | 7311-27-5 | A more complex polyether with similar applications |

| Ethanol, 2-[2-(4-nonylphenoxy)ethoxy] | 20427-84-3 | Contains multiple ethoxy units |

Uniqueness: What sets 2-(Nonylphenoxy)ethanol apart from these similar compounds is its specific structure involving a single ethoxy unit attached to a nonylphenol moiety. This configuration influences its solubility and surfactant efficacy compared to longer-chain or branched variants.

The synthesis of 2-(nonylphenoxy)ethanol is achieved through the ethoxylation of nonylphenol, a well-established industrial process that involves the reaction of nonylphenol with ethylene oxide under controlled conditions [4] [5]. This reaction represents the fundamental step in producing nonylphenol ethoxylates, where the degree of ethoxylation determines the final product characteristics [6]. The ethoxylation process follows a nucleophilic substitution mechanism wherein the phenolic hydroxyl group of nonylphenol acts as the nucleophile, attacking the electrophilic carbon atom of the ethylene oxide ring [5].

The reaction mechanism proceeds through several distinct stages, beginning with the activation of nonylphenol by an alkaline catalyst to form the phenoxide ion [6] [23]. This activation step is critical as it enhances the nucleophilicity of the oxygen atom, facilitating the subsequent ring-opening reaction with ethylene oxide [23]. The initiation step involves the addition of ethylene oxide to the deprotonated nonylphenol, forming the first ethoxylate unit [23]. This is followed by propagation steps where additional ethylene oxide molecules can be added to the growing ethoxy chain, though for 2-(nonylphenoxy)ethanol production, the reaction is controlled to achieve predominantly mono-ethoxylated products [25].

The chemical structure of 2-(nonylphenoxy)ethanol consists of a nonylphenol moiety connected to a single ethylene oxide unit, resulting in the molecular formula C17H28O2 [7]. The nonyl group typically exists as a mixture of branched isomers, predominantly containing tri- and tetrasubstituted structures due to the oligomerization process used in nonene synthesis [6]. The distribution of these isomers significantly influences the physical and chemical properties of the final product [25].

Reaction kinetics studies have demonstrated that the ethoxylation of nonylphenol follows pseudo-first-order kinetics when ethylene oxide is present in excess [8]. The reaction rate is highly dependent on temperature, catalyst concentration, and the molar ratio of reactants [19] [23]. Activation energy values for nonylphenol ethoxylation have been reported in the range of 18-22 kilocalories per mole, indicating a moderate energy barrier for the reaction [23].

Catalytic Systems and Reaction Conditions

The ethoxylation of nonylphenol requires effective catalytic systems to achieve optimal reaction rates and product selectivity [9] [19]. Potassium hydroxide remains the most widely used catalyst for industrial ethoxylation processes, typically employed at concentrations ranging from 0.01 to 2 percent by weight of the total reaction mixture [20] [6]. Sodium hydroxide serves as an alternative alkaline catalyst, though potassium hydroxide generally exhibits superior activity due to its higher ionic character and greater solubility in organic media [9] [24].

| Catalyst Type | Concentration Range | Relative Activity | Temperature Range |

|---|---|---|---|

| Potassium Hydroxide | 0.01-2.0% w/w | 100% (reference) | 140-180°C |

| Sodium Hydroxide | 0.01-2.0% w/w | 66-70% | 140-180°C |

| Potassium Methylate | 0.01-1.5% w/w | 95-98% | 130-170°C |

| Sodium Methylate | 0.01-1.5% w/w | 85-90% | 130-170°C |

The choice of catalyst significantly influences both reaction kinetics and product distribution [9] [24]. Methylate catalysts, such as potassium methylate and sodium methylate, demonstrate comparable activity to their corresponding hydroxides when molar concentrations are considered [24]. However, the presence of methanol as a solvent in methylate systems can reduce the effective catalyst concentration in the reaction mixture [24].

Reaction temperature represents a critical parameter in ethoxylation processes, with optimal ranges typically maintained between 140 and 180 degrees Celsius [20] [19]. Lower temperatures result in reduced catalyst activity and slower reaction rates, while excessive temperatures can promote undesirable side reactions and catalyst deactivation [20]. Temperature control becomes particularly important during the exothermic ethoxylation reaction, where heat generation can lead to localized hot spots and product degradation [10] [14].

Pressure conditions must be carefully maintained to ensure ethylene oxide remains in the liquid phase during the reaction [19] [12]. Operating pressures typically range from 0.3 to 0.5 megapascals for standard ethoxylation processes, though higher pressures up to 10 bar may be employed in specialized reactor configurations [6] [19]. The maintenance of liquid-phase conditions is essential for achieving high ethylene oxide concentrations in the reaction mixture and maximizing reaction rates [12].

The reaction atmosphere requires careful control to prevent unwanted oxidation reactions [6] [10]. Inert nitrogen gas is commonly used to purge air from the reactor system before ethylene oxide introduction [6]. This nitrogen padding also serves to maintain safe operating conditions by preventing the formation of explosive ethylene oxide-air mixtures [10].

Catalyst neutralization represents the final step in the catalytic process, typically achieved through the addition of organic acids such as acetic acid or phosphoric acid [6]. This neutralization step is crucial for preventing continued ethoxylation during product storage and for achieving the desired product specifications [6].

Scale-Up and Industrial Manufacturing

Industrial-scale production of 2-(nonylphenoxy)ethanol employs sophisticated reactor systems designed to handle the unique challenges of ethoxylation chemistry [14] [10]. Semi-batch stirred reactors constitute the predominant technology for commercial ethoxylation operations, offering excellent heat transfer capabilities and precise control over reaction conditions [14] [12]. These reactors typically feature volumes ranging from 20 to 100 cubic meters, with specialized agitation systems designed to ensure adequate mixing of gaseous ethylene oxide with the liquid reaction medium [14].

The industrial process begins with the charging of nonylphenol and catalyst to the reactor, followed by heating to the desired reaction temperature under vacuum to remove residual moisture [6] [14]. Water removal is critical as it can react with ethylene oxide to form polyethylene glycol byproducts, reducing the efficiency of the desired ethoxylation reaction [6]. Once optimal temperature and moisture conditions are achieved, the reactor atmosphere is purged with nitrogen and ethylene oxide addition commences [14].

Ethylene oxide feeding strategies play a crucial role in industrial ethoxylation processes [10] [12]. Controlled addition rates are essential to manage the highly exothermic nature of the reaction and prevent thermal runaway conditions [10]. Modern industrial facilities employ sophisticated control systems that monitor reactor temperature, pressure, and ethylene oxide consumption rates to optimize addition profiles [14]. The rate of ethylene oxide addition is typically controlled by the system's ability to remove reaction heat and maintain safe operating pressures [6].

| Process Parameter | Typical Range | Control Method | Critical Considerations |

|---|---|---|---|

| Reactor Temperature | 150-200°C | Cooling coils/jackets | Heat removal capacity |

| Operating Pressure | 2-10 bar | Back-pressure regulation | Ethylene oxide safety limits |

| Ethylene oxide Addition Rate | 50-500 kg/hr | Flow control valves | Thermal management |

| Agitation Speed | 100-300 rpm | Variable speed drives | Mass transfer optimization |

Heat removal systems represent critical components of industrial ethoxylation reactors [14] [10]. External cooling loops with heat exchangers are commonly employed to maintain isothermal conditions during the reaction [12]. The cooling system design must accommodate peak heat generation rates that can exceed 1000 kilojoules per kilogram of ethylene oxide consumed [10]. Advanced reactor designs incorporate multiple cooling zones to ensure uniform temperature distribution throughout the reaction mass [14].

Mass transfer considerations become particularly important in industrial-scale operations where gas-liquid contact must be optimized [12] [17]. Enhanced loop reactors and spray tower configurations have been developed to improve ethylene oxide dissolution rates and overall process efficiency [12]. These advanced designs can achieve growth ratios exceeding 80, representing the multiple of reactor volume increase from reactant charging to final product withdrawal [12].

Process monitoring and control systems employ multiple analytical techniques to track reaction progress and ensure product quality [14] [16]. Real-time monitoring of acid number, saponification value, and hydroxyl value provides immediate feedback on reaction completion and product specifications [23] [16]. Advanced process control algorithms utilize this analytical data to automatically adjust ethylene oxide addition rates and maintain optimal reaction conditions [14].

Reactor pressure management requires specialized safety systems due to the explosive nature of ethylene oxide [10] [6]. Emergency pressure relief systems, flame arrestors, and inert gas purging capabilities are standard features of industrial ethoxylation facilities [10]. The reactor pressure rating often becomes the limiting factor in process intensification efforts, with recommendations for increased pressure ratings to enhance productivity [14].

Purification and Quality Control

The purification of 2-(nonylphenoxy)ethanol following the ethoxylation reaction involves multiple steps designed to remove unreacted starting materials, catalyst residues, and unwanted byproducts [6] [16]. Initial purification begins with catalyst neutralization using organic acids, typically acetic acid or phosphoric acid, to convert the alkaline catalyst to neutral salts that can be readily separated [6]. The neutralization step must be carefully controlled to avoid over-acidification, which could lead to product degradation or undesirable side reactions [6].

Distillation represents the primary separation technique for removing unreacted nonylphenol and low-boiling impurities from the ethoxylated product [14] [6]. Vacuum distillation is typically employed to minimize thermal stress on the temperature-sensitive ethoxylated products [14]. The distillation process must be optimized to achieve effective separation while preventing thermal decomposition, which can occur at temperatures exceeding 200 degrees Celsius [6].

Quality control protocols for 2-(nonylphenoxy)ethanol encompass comprehensive analytical testing to ensure product specifications are met [16] [27]. Hydroxyl value determination serves as a primary quality indicator, providing direct measurement of the degree of ethoxylation achieved [16]. The hydroxyl value for 2-(nonylphenoxy)ethanol typically ranges from 175 to 185 milligrams of potassium hydroxide per gram of sample, corresponding to an average ethylene oxide addition number of approximately one [9].

| Quality Parameter | Specification Range | Test Method | Frequency |

|---|---|---|---|

| Hydroxyl Value | 175-185 mg KOH/g | Titration | Every batch |

| Acid Value | <1.0 mg KOH/g | Potentiometric titration | Every batch |

| Water Content | <0.5% w/w | Karl Fischer titration | Every batch |

| Unreacted Nonylphenol | <5.0% w/w | Gas chromatography | Every batch |

| Color Index | <50 APHA | Spectrophotometric | Every batch |

Chromatographic analysis provides detailed compositional information essential for quality assessment [27] [31]. High-performance liquid chromatography with mass spectrometry detection enables precise quantification of individual ethoxylate species and identification of potential impurities [27] [30]. The method typically employs reverse-phase separation with ammonium acetate mobile phases to promote the formation of ammonium adduct ions, enhancing detection sensitivity [29].

Gas chromatography-mass spectrometry serves as a complementary analytical technique for characterizing the nonylphenol isomer distribution and detecting volatile impurities [35] [28]. The complex mixture of nonyl isomers present in commercial nonylphenol requires sophisticated separation techniques to achieve adequate resolution for quantitative analysis [28].

Surface activity testing provides functional quality assessment beyond compositional analysis [16]. Surface tension measurements using the Wilhelmy plate method or pendant drop technique evaluate the surfactant effectiveness of the final product [16]. These tests ensure that the 2-(nonylphenoxy)ethanol meets performance specifications for intended applications [16].

Spectroscopic characterization techniques, including nuclear magnetic resonance and infrared spectroscopy, provide structural confirmation and purity verification [16] . Proton nuclear magnetic resonance spectroscopy enables identification of characteristic chemical shifts for ethoxy groups at 3.6-3.8 parts per million and nonyl chain protons at 0.88-1.6 parts per million . Carbon-13 nuclear magnetic resonance confirms ethoxy linkages at 70-75 parts per million and aromatic carbons at 115-155 parts per million .

Stability testing evaluates product degradation potential under accelerated aging conditions [16]. Samples are subjected to elevated temperature and humidity conditions to assess long-term stability and shelf life characteristics [16]. These studies provide critical information for establishing appropriate storage conditions and expiration dating for commercial products [16].

XLogP3

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

SP - indicates a substance that is identified in a proposed Significant New Use Rule.